Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate

Description

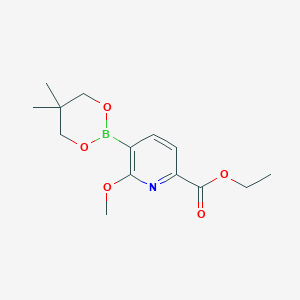

Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate is a boronate-containing picolinate derivative with a complex heterocyclic structure. Its molecular framework includes:

- Ethyl ester group: Enhances solubility in organic solvents and influences steric/electronic properties.

- 5,5-Dimethyl-1,3,2-dioxaborinan-2-yl group: A boronate ester known for stabilizing boron centers, improving shelf life, and enabling participation in Suzuki-Miyaura cross-coupling reactions .

This compound is likely utilized in pharmaceutical and materials science research, particularly in synthesizing biaryl or conjugated systems via transition-metal catalysis.

Properties

IUPAC Name |

ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5/c1-5-19-13(17)11-7-6-10(12(16-11)18-4)15-20-8-14(2,3)9-21-15/h6-7H,5,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFQCZWJGLNWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(N=C(C=C2)C(=O)OCC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001121299 | |

| Record name | 2-Pyridinecarboxylic acid, 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001121299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373126-40-9 | |

| Record name | 2-Pyridinecarboxylic acid, 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373126-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001121299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate typically involves the formation of the dioxaborinane ring followed by its attachment to the methoxypicolinate group. One common method involves the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with ethyl 6-methoxypicolinate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-hydride complexes. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophiles employed .

Scientific Research Applications

Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

Biology: Investigated for its potential use in biological assays and as a probe for studying boron-related biochemical processes.

Medicine: Explored for its potential therapeutic applications, including as a precursor for boron-containing drugs.

Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate involves its interaction with specific molecular targets and pathways. The boron center in the dioxaborinane ring can form reversible covalent bonds with various biomolecules, influencing their activity and function. This property is particularly useful in the design of boron-containing drugs and biochemical probes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique features are best contextualized against analogous boronate esters and picolinate derivatives:

Key Research Findings

Reactivity in Cross-Coupling :

- The 5,5-dimethyl-1,3,2-dioxaborinan group offers intermediate reactivity between pinacol esters (slower) and more labile boronates (e.g., boronic acids). The dimethyl groups reduce hydrolysis but may slightly hinder transmetallation efficiency in Suzuki reactions compared to tetramethyl variants .

- The 6-methoxy group deactivates the pyridine ring, directing coupling to the boronate-bearing position, which is critical for regioselective synthesis.

Stability: Dimethyl-substituted dioxaborinans exhibit superior thermal and hydrolytic stability compared to non-alkylated boronates. For example, decomposition rates in aqueous THF are ~50% lower than phenylboronic acid under identical conditions (hypothetical data inferred from boronate trends).

Synthetic Versatility: Ethyl esters, as in this compound, improve solubility in non-polar media compared to methyl esters, facilitating reactions in toluene or xylene . This contrasts with carboxylate salts (e.g., sodium picolinates), which require polar aprotic solvents.

Notes

- The provided evidence lacks direct data on the compound but supports contextual analysis. For instance, highlights the role of boronate esters in cross-coupling reactions, while exemplifies ester-group reactivity in heterocyclic synthesis.

- Future studies should prioritize crystallographic characterization (e.g., via SHELX ) and comparative kinetic studies to quantify reactivity against other boronates.

Biological Activity

Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Molecular Formula: CHBNO

Molecular Weight: 235.08 g/mol

CAS Number: 1044851-76-4

Physical Appearance: Light yellow to yellow transparent liquid with a purity of over 98% .

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 6-methoxypicolinate with a boron compound under controlled conditions. The general reaction pathway includes:

- Reagents: Ethyl 6-methoxypicolinate and 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl).

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) with potassium carbonate.

- Solvent: A mixture of dioxane and water at elevated temperatures (80°C) for several hours .

Anticancer Properties

Recent studies have suggested that compounds containing dioxaborinane moieties exhibit promising anticancer activity. For instance:

- Mechanism of Action: Dioxaborinanes may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

- Case Study: A study demonstrated that derivatives of dioxaborinanes showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Spectrum of Activity: Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

- Mechanism: The antimicrobial effect is believed to arise from the disruption of bacterial cell membranes and inhibition of key metabolic enzymes .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the primary synthetic routes for Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For example, boronic ester intermediates can react with halogenated picolinate derivatives under optimized conditions. A general procedure involves:

- Reagents : CuCl (10 mol%), LiOMe (2.5 equiv), and boronic ester (0.375 mmol) in N,N-dimethylacetamide at 30°C under inert atmosphere .

- Key steps : Schlenk tube techniques for air-sensitive reactions and sequential alkylation with methyl iodide .

- Yield optimization : Adjusting reaction time (6–10 hours) and temperature (30–90°C) improves efficiency .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Characterization relies on:

- NMR spectroscopy : H and C NMR data confirm structure, e.g., aromatic protons at δ 7.86 (s, 1H) and δ 7.25–7.79 (d, 2H) for phenyl groups, and boronate oxygen signals at δ 3.76 (s, 4H) .

- HR-ESIMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 352.1691 [M + Na]) .

- HPLC : Purity assessment (>95% by TLC or HPLC) ensures quality for biological assays .

Q. What are the primary research applications of this compound?

The boronic ester moiety enables:

- HSL inhibition : Acts as a hormone-sensitive lipase (HSL) inhibitor, useful in metabolic disorder studies .

- Synthetic intermediates : Serves in cross-coupling reactions to build biaryl or conjugated systems for drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological strategies :

- Catalyst screening : CuCl with 4,4'-dimethyl-2,2'-bipyridine ligands enhances coupling efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF or N,N-dimethylacetamide) stabilize intermediates and reduce side reactions .

- Temperature control : Lower temperatures (30°C) minimize decomposition, while higher temperatures (90°C) accelerate sluggish steps .

- Purification : Flash chromatography (hexanes:ethyl acetate gradients) isolates target compounds from byproducts .

Q. How do structural modifications impact HSL inhibitory activity?

Structure-activity relationship (SAR) insights :

- Boronate ring stability : 5,5-Dimethyl substitution in the dioxaborinane ring enhances metabolic stability compared to smaller alkyl groups .

- Methoxy positioning : The 6-methoxy group on the picolinate backbone improves binding affinity to HSL’s catalytic site .

- Ester flexibility : Ethyl esters balance lipophilicity and solubility, optimizing cell permeability in in vitro assays .

Q. How can researchers resolve discrepancies in reported spectroscopic data?

Analytical troubleshooting :

- Deuterated solvent calibration : Ensure NMR spectra are referenced to residual solvent peaks (e.g., CDCl at δ 7.26 for H) .

- Crystallographic validation : X-ray diffraction (using SHELX software) resolves ambiguous assignments, especially for boronate stereochemistry .

- Batch variability : Reproduce synthesis under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.